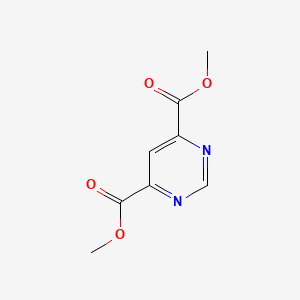

4,6-Dimethylpyrimidin-dicarbonsäuredimethylester

Übersicht

Beschreibung

Dimethyl pyrimidine-4,6-dicarboxylate is a useful research compound. Its molecular formula is C8H8N2O4 and its molecular weight is 196.16 g/mol. The purity is usually 95%.

The exact mass of the compound Dimethyl pyrimidine-4,6-dicarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44349. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dimethyl pyrimidine-4,6-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl pyrimidine-4,6-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Lumineszierende Metall-organische Gerüste (MOFs)

4,6-Dimethylpyrimidin-dicarbonsäuredimethylester (pmdc) wurde bei der Synthese eines 3D-MOFs der Formel {[Pb 5 (μ 3 -OH)(μ 3 -NO 3) 3 (μ 6 -pmdc) 3]·H 2 O} . Dieser MOF zeigt eine grünlich-blaue Photolumineszenz-Emission, die deutlich intensiver ist als beim freien H 2 pmdc-Liganden . Diese Eigenschaft macht ihn zu einem potenziellen Kandidaten für Anwendungen in der Optoelektronik und Sensorik .

Oxidative Cyclodimerisierung

Eine beispiellose oxidative Cyclodimerisierungsreaktion von 2H-Azirin-2-carboxylaten zu Pyrimidin-4,6-dicarboxylaten wurde berichtet . Diese Reaktion, die durch Triethylamin gefördert wird, beinhaltet die formale Spaltung eines Azirin-Moleküls über die C-C-Bindung und eines weiteren über die C=N-Bindung . Diese Entdeckung könnte Auswirkungen auf das Gebiet der organischen Synthese haben .

Katalyse und Energiespeicherung

Die einzigartige Struktur von this compound bietet vielfältige Anwendungen, die von der Katalyse und der organischen Synthese bis hin zur Energiespeicherung reichen. Die spezifischen Details dieser Anwendungen werden jedoch in der Quelle nicht angegeben.

Radiopharmazeutische Sonden

This compound wurde bei der Synthese von monomeren und dimeren Komplexen mit organometallischem Fac-[M (CO)3] (M = Re und 99mTc) Kern verwendet . Diese Komplexe werden als potenzielle radiopharmazeutische Sonden untersucht .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Dimethyl pyrimidine-4,6-dicarboxylate plays a crucial role in biochemical reactions, particularly as a ligand in metal-organic frameworks. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a bis-bidentate bridging ligand, forming complexes with transition metals such as iron, cobalt, nickel, zinc, and copper . These interactions are essential for constructing one-dimensional metal complexes, which have significant implications in biochemical and industrial applications.

Molecular Mechanism

The molecular mechanism of dimethyl pyrimidine-4,6-dicarboxylate involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular functions. The compound’s ability to form complexes with transition metals is a key aspect of its molecular mechanism. These metal complexes can influence various biochemical pathways, including those involved in cellular metabolism and gene regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dimethyl pyrimidine-4,6-dicarboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its stability under specific conditions, but it may degrade over time, leading to changes in its biochemical activity . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of dimethyl pyrimidine-4,6-dicarboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular metabolism and gene expression. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Identifying the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its adverse effects.

Metabolic Pathways

Dimethyl pyrimidine-4,6-dicarboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in cellular metabolism. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, leading to changes in cellular functions and overall metabolic activity . Understanding these pathways is essential for elucidating the compound’s role in cellular physiology and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of dimethyl pyrimidine-4,6-dicarboxylate within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

Dimethyl pyrimidine-4,6-dicarboxylate exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Eigenschaften

IUPAC Name |

dimethyl pyrimidine-4,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-13-7(11)5-3-6(8(12)14-2)10-4-9-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTJKDWVSIIOIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70286238 | |

| Record name | dimethyl pyrimidine-4,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6345-43-3 | |

| Record name | 4,6-Dimethyl 4,6-pyrimidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6345-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 44349 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006345433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6345-43-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl pyrimidine-4,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1295337.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B1295345.png)

![Dithieno[3,2-b:2',3'-d]thiophene](/img/structure/B1295348.png)